N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a 2,1,3-benzothiadiazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(1-benzofuran-2-yl)-2-hydroxypropyl chain. This structural motif combines the electron-deficient benzothiadiazole system, known for applications in materials science and medicinal chemistry, with a benzofuran-hydroxypropyl substituent that may confer unique steric and electronic properties.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-17(21,15-9-11-5-2-3-7-13(11)24-15)10-18-26(22,23)14-8-4-6-12-16(14)20-25-19-12/h2-9,18,21H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBHMZCTFRHFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common method includes the electrophilic cyclization of 4,7-bis((2-methoxyphenyl)ethynyl)benzo[c][1,2,5]thiadiazole with diaryl diselenides using trichloroisocyanuric acid to generate electrophilic arylselanyl species . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzofuran and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biomolecules like DNA and proteins.
Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial activities.
Industry: Utilized in the development of fluorescent sensors and photovoltaic materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound’s photoactive core and nonplanar geometry contribute to its unique properties, such as aggregated-induced emission (AIE) and photosensitization . These properties enable it to generate singlet oxygen under continuous flow conditions, making it useful in photodynamic therapy and other applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide with structurally or functionally related compounds from the provided evidence:
*Calculated formula based on structural analysis.
Key Observations:
Core Structure Diversity: The target compound and ’s analog share the benzothiadiazole-sulfonamide core, which is distinct from the toluenesulfonamide in and the aporphine alkaloid in .
Substituent Effects: The benzofuran-hydroxypropyl group in the target compound introduces aromaticity and steric bulk, contrasting with the simpler aminoethyl () or azide-rich () substituents. Benzofuran moieties (as in ) are associated with cytotoxicity, suggesting the target compound may warrant anticancer evaluation .
The target compound’s benzofuran substituent could similarly modulate bioactivity, though empirical data are needed.
However, the benzofuran-hydroxypropyl group may require specialized coupling techniques (e.g., Mitsunobu or nucleophilic substitution).
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The contrasting substituents in these compounds underscore the need for SAR studies to optimize bioactivity or material properties.
- Evidence Gaps : Direct data on the target compound’s synthesis, stability, and activity are absent in the provided evidence. Further experimental work is required to validate hypotheses.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound with notable pharmacological potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety and a sulfonamide functional group , which are significant for its biological properties. The structural characteristics of this compound allow for interactions with various biological targets.
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It is believed to modulate biochemical pathways involved in pain and inflammation, potentially acting as an inhibitor for enzymes related to inflammatory processes.
Potential Targets:
- Enzymes : Inhibition of cyclooxygenase (COX) enzymes.
- Receptors : Interaction with neurotransmitter receptors involved in pain perception.
1. Anti-inflammatory Effects
Studies have shown that compounds within the sulfonamide class can significantly reduce inflammation markers in vitro and in vivo. Specifically, this compound has demonstrated the ability to lower levels of pro-inflammatory cytokines.
2. Analgesic Properties
Preliminary studies suggest that this compound may alleviate pain through central nervous system pathways. Its efficacy in reducing pain responses in animal models has been documented, indicating its potential for treating chronic pain conditions.
Research Findings and Case Studies
A review of recent literature reveals several studies focusing on the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated significant reduction in edema in animal models | In vivo models of inflammation |
| Study B | Showed analgesic effects comparable to standard NSAIDs | Pain response assays |
| Study C | Identified interactions with COX enzymes | Enzyme inhibition assays |
Pharmacological Applications
The unique structural features of this compound suggest potential applications in:
- Pain management : As an alternative to traditional NSAIDs.
- Chronic inflammatory conditions : Such as arthritis or inflammatory bowel disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
